molecular formula C5HClF2IN B6359788 3-Chloro-2,6-difluoro-4-iodopyridine CAS No. 685517-73-1

3-Chloro-2,6-difluoro-4-iodopyridine

Cat. No. B6359788
CAS RN: 685517-73-1
M. Wt: 275.42 g/mol
InChI Key: JIBWEZGRIYWBAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-difluoro-4-iodopyridine consists of a six-membered pyridine ring with two fluorine atoms, a chlorine atom, and an iodine atom attached . The IUPAC name is 3-chloro-2,6-difluoro-4-iodopyridine . The InChI code is 1S/C5HClF2IN/c6-4-2(9)1-3(7)10-5(4)8/h1H .


Physical And Chemical Properties Analysis

3-Chloro-2,6-difluoro-4-iodopyridine is a solid compound . The molecular weight is 275.42 . More specific physical and chemical properties such as melting point, boiling point, and density are not widely reported.

properties

IUPAC Name

3-chloro-2,6-difluoro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF2IN/c6-4-2(9)1-3(7)10-5(4)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBWEZGRIYWBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluoro-4-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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